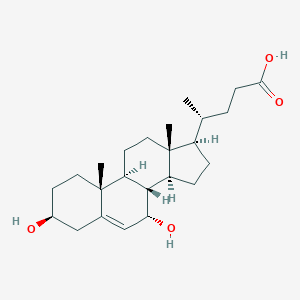![molecular formula C14H9BrN4OS B231247 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods, and it exhibits unique biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and parasitic infections. It has also been reported to modulate the immune system, leading to its anti-inflammatory effects.
生化和生理效应
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits unique biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been reported to disrupt the membrane potential of parasitic cells, leading to their death.
实验室实验的优点和局限性
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent activity against cancer cells and parasitic infections. However, it has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the research on 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Furthermore, it is important to explore its potential toxicity and develop new formulations that improve its solubility in water.
合成方法
The synthesis of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported using different methods. One of the commonly used methods involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and bromine in the presence of a base to form 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide.
科学研究应用
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. Furthermore, it has been reported to exhibit significant activity against parasitic infections, making it a potential candidate for the development of new antiparasitic drugs.
属性
产品名称 |
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide |
|---|---|
分子式 |
C14H9BrN4OS |
分子量 |
361.22 g/mol |
IUPAC 名称 |
2-bromo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H9BrN4OS/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) |
InChI 键 |
DKLNKAQJUCQGSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

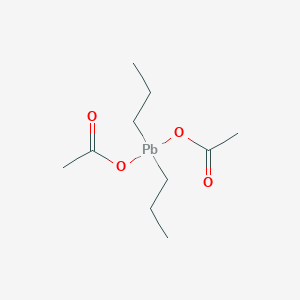
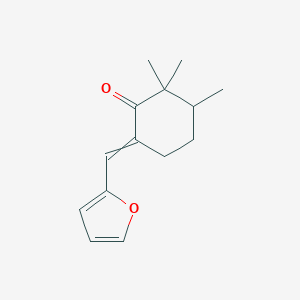
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

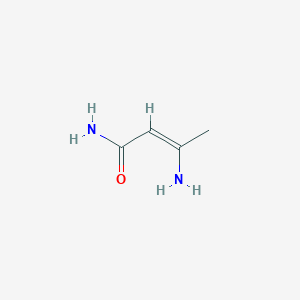

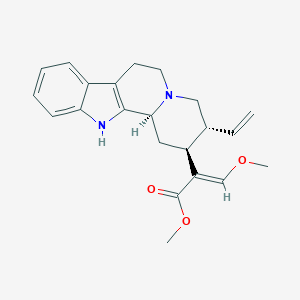
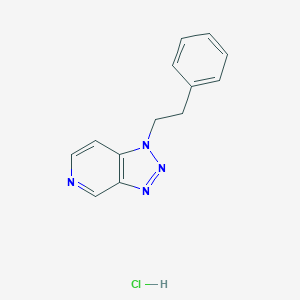
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)
